Autoimmune vs. Oncology Indication Profiling
In a biochemical binding assay measuring inhibition of BRD4 bromodomain 1 (BD1), Bromodomain inhibitor-12 (US10112941, Example 303) exhibited an IC50 of <5 nM [1]. This potency exceeds that of several widely used and clinically advanced BET inhibitors evaluated under comparable assay conditions. The prototypical BET inhibitor JQ1 displays an IC50 of approximately 77 nM for BRD4 BD1 [2], while I-BET762 (GSK525762) demonstrates an IC50 of 36 nM , and CPI-0610 (Pelabresib) exhibits an IC50 of 39 nM . OTX015 (Birabresib) exhibits an IC50 range of 92-112 nM against BRD4 .
| Evidence Dimension | BRD4 bromodomain 1 (BD1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | <5 nM |
| Comparator Or Baseline | JQ1: 77 nM; I-BET762: 36 nM; CPI-0610: 39 nM; OTX015: 92-112 nM |
| Quantified Difference | Bromodomain inhibitor-12 is at least 7.2-fold more potent than I-BET762, 7.8-fold more potent than CPI-0610, 15.4-fold more potent than JQ1, and at least 18.4-fold more potent than OTX015 |
| Conditions | Biochemical binding assay (HTRF/AlphaScreen) using recombinant BRD4 BD1 protein |
Why This Matters
Higher intrinsic potency at the molecular target may enable lower compound concentrations in cellular assays and in vivo models, potentially reducing off-target pharmacology and improving the therapeutic index.
- [1] BindingDB. BDBM297187 (US10112941, Example 303). IC50 <5 nM for BRD4. Accessed 2026. View Source
- [2] Filippakopoulos P, Qi J, Picaud S, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. IC50 = 77 nM for BRD4 BD1. View Source
